molecular formula C8H13NO3 B12938301 (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid

(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid

Cat. No.: B12938301
M. Wt: 171.19 g/mol
InChI Key: OPNUQJHBGTTXRH-ZCFIWIBFSA-N
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Description

(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known to impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid typically involves the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-2-(2-Oxa-6-azaspiro[3

    Chemistry: Used as a building block in organic synthesis.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid: The enantiomer of the compound.

    Spirocyclic Amines: Compounds with similar spirocyclic structures.

    Acetic Acid Derivatives: Compounds with similar functional groups.

Uniqueness

(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid is unique due to its specific spirocyclic structure and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-[(6S)-2-oxa-7-azaspiro[3.4]octan-6-yl]acetic acid

InChI

InChI=1S/C8H13NO3/c10-7(11)1-6-2-8(3-9-6)4-12-5-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1

InChI Key

OPNUQJHBGTTXRH-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](NCC12COC2)CC(=O)O

Canonical SMILES

C1C(NCC12COC2)CC(=O)O

Origin of Product

United States

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